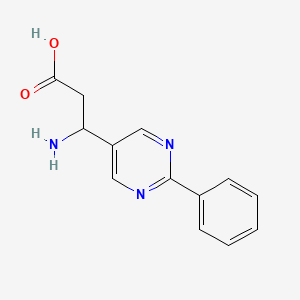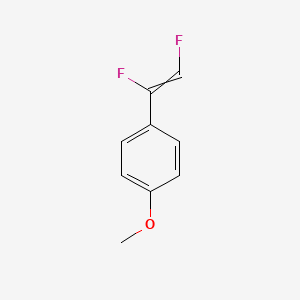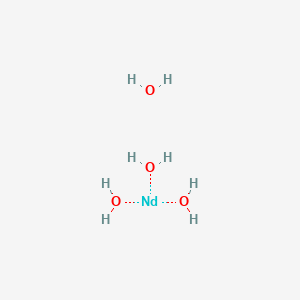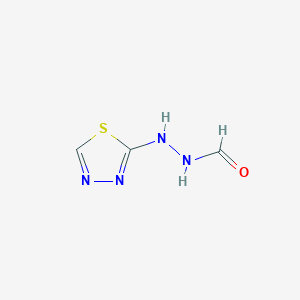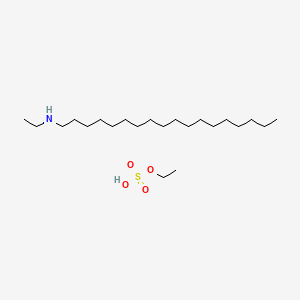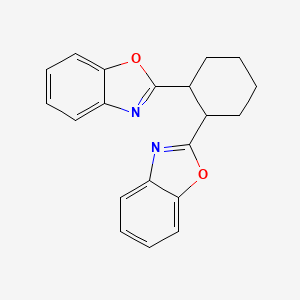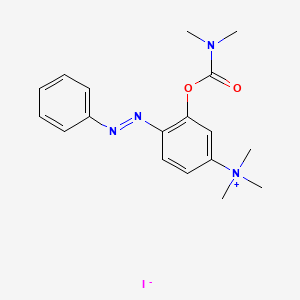
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) is a complex organic compound with the molecular formula C18-H23-N4-O2.I and a molecular weight of 454.35 . This compound is characterized by the presence of a phenylazo group, a trimethylammonium group, and a dimethylcarbamate ester, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reagents used.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinone derivatives, while reduction could produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The phenylazo group can participate in electron transfer reactions, while the trimethylammonium group may interact with biological membranes or receptors. The dimethylcarbamate ester functionality can undergo hydrolysis, releasing active intermediates that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)trimethylammonium iodide dimethylcarbamate (ester): Similar structure but with a methoxy group instead of a phenylazo group.
(3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium chloride dimethylcarbamate (ester): Similar structure but with a chloride ion instead of an iodide ion.
Uniqueness
The uniqueness of (3-Hydroxy-4-(phenylazo)phenyl)trimethylammonium iodide dimethylcarbamate (ester) lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylazo group, trimethylammonium group, and dimethylcarbamate ester makes it a versatile compound with diverse applications in various fields .
Eigenschaften
CAS-Nummer |
66967-86-0 |
|---|---|
Molekularformel |
C18H23IN4O2 |
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoyloxy)-4-phenyldiazenylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C18H23N4O2.HI/c1-21(2)18(23)24-17-13-15(22(3,4)5)11-12-16(17)20-19-14-9-7-6-8-10-14;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JSSRQPSYZNFTTQ-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C(=O)OC1=C(C=CC(=C1)[N+](C)(C)C)N=NC2=CC=CC=C2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)
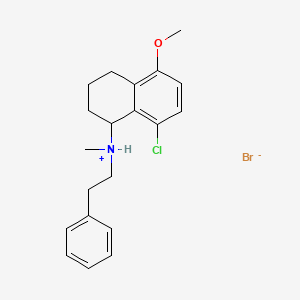


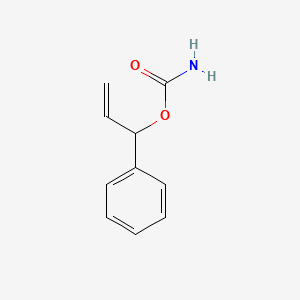
![Cuprate(3-), [mu-[4-[[4'-[[6-amino-1-(hydroxy-kappaO)-3-sulfo-2-naphthalenyl]azo-kappaN1]-3,3'-di(hydroxy-kappaO)[1,1'-biphenyl]-4-yl]azo-kappaN1]-3-(hydroxy-kappaO)-2,7-naphthalenedisulfonato(7-)]]di-, trisodium](/img/structure/B13783105.png)
